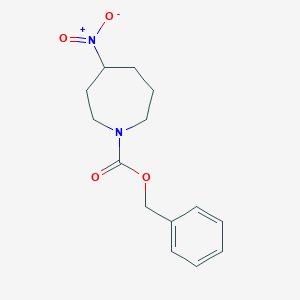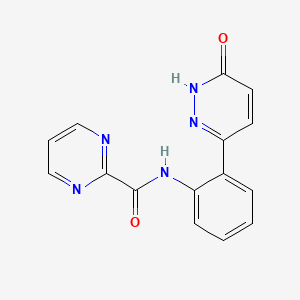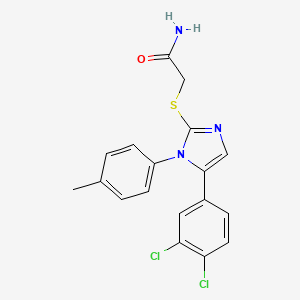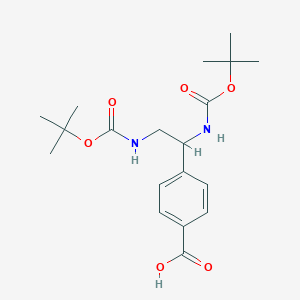![molecular formula C11H15ClN2O2S B2494748 2-クロロ-3-[(4-メチルピペリジン-1-イル)スルホニル]ピリジン CAS No. 1154872-80-6](/img/structure/B2494748.png)
2-クロロ-3-[(4-メチルピペリジン-1-イル)スルホニル]ピリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-[(4-methylpiperidin-1-yl)sulfonyl]pyridine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound is characterized by the presence of a chloro group, a sulfonyl group, and a piperidine moiety attached to a pyridine ring.
科学的研究の応用
もちろんです!2-クロロ-3-[(4-メチルピペリジン-1-イル)スルホニル]ピリジンの科学研究への応用に関する包括的な分析を以下に示します。
医薬品開発
2-クロロ-3-[(4-メチルピペリジン-1-イル)スルホニル]ピリジンは、医薬品合成におけるビルディングブロックとしての可能性があるため、医薬品業界で貴重な化合物です。 その独自の構造により、抗炎症作用、鎮痛作用、抗菌作用などの治療特性について試験できるさまざまな誘導体の作成が可能になります .
化学合成
この化合物は、より複雑な分子の合成における中間体として使用されます。 その反応性と安定性により、求核置換反応やパラジウム触媒カップリング反応などのさまざまな有機反応を通じて、新しい化学物質を作成するための理想的な候補となっています .
農薬化学
農薬化学では、2-クロロ-3-[(4-メチルピペリジン-1-イル)スルホニル]ピリジンは、殺虫剤や除草剤の開発に利用できます。 害虫や雑草の特定の生物経路を阻害する能力は、より効果的かつ環境に優しい農薬を開発するための有望な候補です .
材料科学
この化合物のユニークな化学的特性により、新しい材料の開発に利用できます。 ポリマーやその他の材料に組み込むことで、熱安定性、機械的強度、劣化に対する耐性などの特性を向上させることができます .
生物学研究
生物学研究では、この化合物はさまざまな生化学経路を研究するためのツールとして使用できます。 特定の酵素や受容体と相互作用する能力は、さまざまな生物学的プロセスの作用メカニズムを調査するのに役立ち、新しい治療標的の発見につながる可能性があります .
環境科学
2-クロロ-3-[(4-メチルピペリジン-1-イル)スルホニル]ピリジンは、センサーや検出システムの開発のために環境科学で利用できます。 その化学反応性は、環境中の汚染物質やその他の有害物質の検出に使用でき、環境モニタリングと保護の改善に貢献します .
医薬品化学
医薬品化学では、この化合物は創薬におけるリード化合物として機能する可能性が探求されています。 研究者は、その薬物動態学的および薬力学的な特性を調査して、潜在的な治療用途のための有効性と安全性プロファイルを最適化しています .
合成生物学
この化合物は、新しい生物学的システムの設計と構築にも合成生物学で使用できます。 生物学的経路を調節する能力は、バイオ燃料やバイオプラスチックの生産を強化するなどの望ましい形質を持つ遺伝子組み換え生物を作成するために活用できます .
これらの用途は、さまざまな科学研究分野における2-クロロ-3-[(4-メチルピペリジン-1-イル)スルホニル]ピリジンの汎用性と重要性を強調しています。さらに詳しく調べたい特定の分野があれば、遠慮なくお知らせください!
準備方法
The synthesis of 2-Chloro-3-[(4-methylpiperidin-1-yl)sulfonyl]pyridine involves several steps. One common synthetic route includes the reaction of 2-chloropyridine with 4-methylpiperidine in the presence of a sulfonylating agent. The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation .
Industrial production methods for
特性
IUPAC Name |
2-chloro-3-(4-methylpiperidin-1-yl)sulfonylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2S/c1-9-4-7-14(8-5-9)17(15,16)10-3-2-6-13-11(10)12/h2-3,6,9H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMYFVWKVNCALO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-dimethylphenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2494667.png)

![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]adamantane-1-carboxamide](/img/structure/B2494671.png)

![(4-chlorophenyl)[4-(3-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2494674.png)
![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(4-chlorobenzyl)piperidine-1-carboxamide](/img/structure/B2494678.png)

![3-(2-chloro-6-fluorobenzyl)-5-ethoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2494681.png)

![N-[(oxolan-2-yl)methyl]-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide](/img/structure/B2494684.png)
![4-(4-chlorobenzenesulfonyl)-2-methanesulfonyl-N-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-5-amine](/img/structure/B2494685.png)


